

m-PEG12-NH-C2-acid molecular weight and formula

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Compound of Interest

Compound Name: *m*-PEG12-NH-C2-acid

Cat. No.: B15542777

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In-Depth Technical Guide: m-PEG12-NH-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **m-PEG12-NH-C2-acid**, a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's chemical and physical properties, its principal applications in drug development, and a generalized experimental workflow for its use. A notable discrepancy in the reported molecular data for the associated CAS number is addressed, with this guide focusing on the structure consistent with the "m-PEG12" nomenclature.

Introduction

m-PEG12-NH-C2-acid is a discrete polyethylene glycol (dPEG®) linker characterized by a 12-unit PEG chain, a terminal methoxy group, a secondary amine, and a terminal carboxylic acid. This specific arrangement of functional groups makes it a valuable tool in bioconjugation and pharmaceutical research. As a key component in the design of PROTACs, it serves to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins. The inclusion of the 12-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

| Parameter | Details |
|-----------------------|---|
| Appearance | Based on the related compound m-PEG12-acid, it is likely a colorless to off-white solid-liquid mixture.[3] |
| Solubility | Soluble in Water, DMSO, DCM, and DMF (based on data for the related compound m-PEG12-acid).[4] |
| Storage (Solid) | Recommended storage at -20°C for up to 3 years or 4°C for up to 2 years (based on data for the related compound m-PEG12-acid).[3] |
| Storage (In Solution) | Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month (based on data for the related compound m-PEG12-acid). [3] |
| Shipping Conditions | Typically shipped at room temperature.[1][2] |

Application in PROTAC Development

The primary and most significant application of **m-PEG12-NH-C2-acid** is as a linker in the construction of PROTACs.[1][2][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.

The **m-PEG12-NH-C2-acid** linker is instrumental in this process due to its:

- **Heterobifunctionality:** The presence of a terminal amine and a terminal carboxylic acid allows for the directional and sequential attachment of the two distinct ligands.
- **Optimized Length and Flexibility:** The 12-unit PEG chain provides sufficient length and flexibility to allow for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination.
- **Enhanced Physicochemical Properties:** The hydrophilic nature of the PEG chain improves the aqueous solubility and cell permeability of the PROTAC, often overcoming the challenges

associated with the typically large and hydrophobic nature of these molecules.

Experimental Protocols and Workflow

A detailed experimental protocol for the use of **m-PEG12-NH-C2-acid** would be specific to the ligands being conjugated. However, a generalized synthetic workflow can be described based on its functional groups.

General Synthetic Strategy:

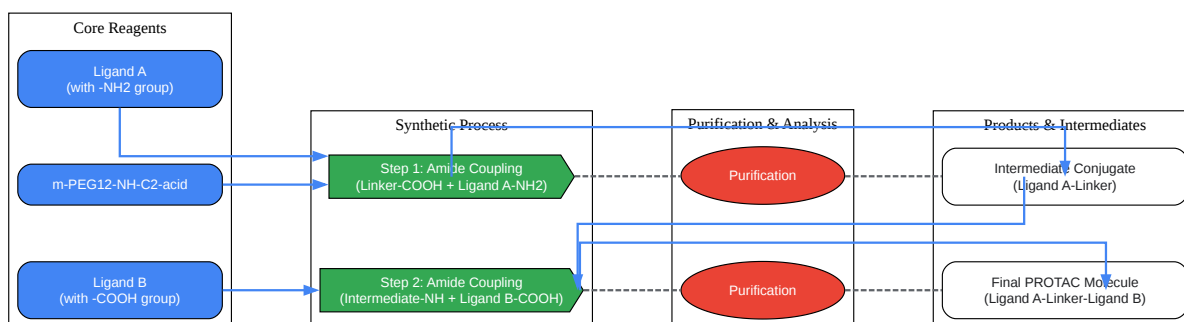
The synthesis of a PROTAC using **m-PEG12-NH-C2-acid** typically involves a two-step process of amide bond formation:

- **First Ligand Conjugation:** The carboxylic acid moiety of the linker is activated using a suitable coupling agent (e.g., EDC, HATU). This activated linker is then reacted with the amine-functionalized first ligand (either the target protein binder or the E3 ligase binder). The resulting conjugate is purified, typically via chromatography.
- **Second Ligand Conjugation:** The free amine on the purified intermediate from the first step is then reacted with the carboxylic acid-functionalized second ligand, again in the presence of an amide coupling agent. The final PROTAC molecule is then purified to homogeneity.

The order of ligand attachment can be reversed depending on the specific chemistry and stability of the ligands.

Visualized Experimental Workflow

The logical progression of synthesizing a PROTAC molecule using **m-PEG12-NH-C2-acid** is depicted in the following diagram.



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Caption: Generalized synthetic workflow for PROTAC synthesis using **m-PEG12-NH-C2-acid**.

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